Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

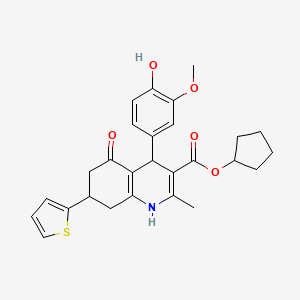

Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound featuring a 1,4,5,6,7,8-hexahydroquinoline core. Its structure includes:

- A cyclopentyl ester at position 2.

- A 4-hydroxy-3-methoxyphenyl substituent at position 4, contributing phenolic and methoxy functional groups.

- A thiophen-2-yl group at position 7, introducing sulfur-containing aromaticity.

- A 2-methyl group and 5-oxo moiety, which stabilize the hexahydroquinoline framework.

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) derivative family, known for diverse biological activities such as calcium channel modulation, antimicrobial, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route involves the condensation of cyclopentanone with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Characteristics

This compound belongs to the class of hexahydroquinolines and is characterized by the following structural features:

- Cyclopentyl group

- Hydroxy group

- Methoxy group

- Thiophene ring

The molecular formula of this compound is C25H27NO6S with a molecular weight of approximately 469.55 g/mol .

Anti-inflammatory Properties

Research indicates that Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits potential anti-inflammatory effects. It interacts with specific molecular targets involved in pain pathways and inflammation .

Analgesic Effects

The compound has been studied for its analgesic properties. Its ability to modulate pain signaling pathways suggests it could serve as a basis for developing new pain relief medications .

Anticancer Potential

Preliminary studies have shown that this compound may possess anticancer properties by influencing cell signaling pathways associated with cancer progression. Its structural characteristics allow it to interact with various biological targets that are critical in cancer biology .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Recent studies have focused on synthesizing analogues to evaluate their potency and efficacy against specific biological targets. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Dihydropyrimidinone Derivatives | Similar core structure | Antimicrobial properties |

| Quinoline Derivatives | Quinoline core | Anticancer activity |

| Thiophene-containing Compounds | Presence of thiophene ring | Various electronic properties |

These studies highlight the importance of specific functional groups in enhancing the biological activity of derivatives based on the original compound .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various synthetic pathways to create analogues with improved pharmacological profiles.

Key Synthetic Steps:

- Formation of the hexahydroquinoline core.

- Introduction of substituents like the cyclopentyl and thiophene groups.

- Functionalization of the hydroxy and methoxy groups for enhanced activity.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the pharmacological effects of this compound:

- Study on Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in vitro and in vivo models .

- Analgesic Mechanism Investigation : Research indicated that the compound modulates pain receptors effectively, leading to a reduction in pain perception .

- Anticancer Activity : In vitro assays showed that certain derivatives exhibited cytotoxic effects on cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Key Structural Differences and Properties

Crystallographic and Conformational Differences

- Target Compound vs. Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... (): The target compound’s thiophene substituent may induce distinct crystal packing compared to phenyl or methoxyphenyl analogs. For example, methyl analogs exhibit a dihydroquinoline ring in a "twisted boat" conformation, with intermolecular N–H···O hydrogen bonds forming infinite chains along the c-axis . Thiophene’s sulfur atom could alter hydrogen-bonding patterns or π-stacking interactions. The cyclopentyl ester in the target compound likely reduces crystallinity compared to smaller esters (e.g., methyl or ethyl), as bulkier esters disrupt close packing .

Methodological Considerations in Comparative Studies

- Similarity Metrics : Structural similarity assessments vary depending on the algorithm used (e.g., graph-based vs. fingerprint-based methods). For example, thiophene and phenyl groups may be deemed "dissimilar" in some frameworks but "similar" in others due to shared aromaticity .

- Crystallography Tools : Structures of analogs were refined using SHELXL () and OLEX2 (), ensuring high precision in bond length/angle comparisons.

Biological Activity

Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, and presents relevant research findings.

Chemical Structure

The compound features a hexahydroquinoline backbone with various functional groups that contribute to its biological activity. The presence of a thiophene ring and a methoxy group is particularly notable for enhancing its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown promising activity against various pathogens:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Compound A | 12.5 | Fusarium oxysporum |

| Compound B | 6.25 | Klebsiella pneumoniae |

| Compound C | 32 | Escherichia coli |

These results suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy .

Anticancer Activity

The anticancer potential of similar hexahydroquinoline derivatives has been explored in various studies. For example, a related compound demonstrated selective cytotoxicity against tumorigenic cell lines. The mechanism is believed to involve the induction of apoptosis in cancer cells while sparing normal cells .

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several hexahydroquinoline derivatives, including the compound in focus. The results showed that it had an EC50 value comparable to established antifungal agents like azoxystrobin. The structure–activity relationship (SAR) analysis indicated that the presence of specific functional groups significantly enhanced antifungal potency .

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound were assessed using various cancer cell lines. The compound exhibited an LC50 value indicating significant cytotoxicity against breast cancer cells (MCF-7). This suggests its potential as a therapeutic agent in oncology .

The biological activity of cyclopentyl derivatives is often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways. For instance, some studies have highlighted the inhibition of phospholipase A2 as a mechanism by which these compounds exert their effects on cellular processes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of this hexahydroquinoline derivative?

The compound is typically synthesized via cyclocondensation reactions involving a β-ketoester (e.g., cyclopentyl 3-oxobutanoate), a substituted aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde), and an enamine precursor derived from thiophene-2-carboxaldehyde. The Hantzsch dihydropyridine synthesis is a foundational approach, modified to accommodate steric and electronic effects of the cyclopentyl ester and thiophene moieties . Key steps include refluxing in ethanol or methanol under acidic catalysis (e.g., acetic acid), followed by recrystallization for purification. Yield optimization often requires iterative adjustments to solvent polarity and reaction time .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation relies on:

- X-ray crystallography : Resolve stereochemistry and confirm the fused hexahydroquinoline ring system (e.g., bond angles and torsion angles comparable to ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, which has a similar scaffold ).

- NMR spectroscopy : Key signals include the cyclopentyl ester carbonyl (δ ~165–170 ppm in 13C NMR), thiophene protons (δ ~6.8–7.5 ppm in 1H NMR), and methoxy groups (δ ~3.8 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula C27H28NO5S.

Advanced Research Questions

Q. What strategies can address low yields in the cyclocondensation step due to steric hindrance from the cyclopentyl group?

- Catalytic optimization : Use Lewis acids (e.g., ZnCl2) or organocatalysts to enhance reaction kinetics, as demonstrated in ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline syntheses .

- Solvent engineering : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates, while microwave-assisted synthesis reduces reaction time .

- Protecting groups : Temporarily protect the 4-hydroxyphenyl moiety (e.g., acetylation) to mitigate side reactions .

Q. How can researchers reconcile contradictory reports on the calcium modulatory activity of structurally related dihydropyridines?

- Standardized assays : Use patch-clamp electrophysiology or fluorometric intracellular calcium measurements (e.g., Fluo-4 dye) to compare activity under controlled conditions (pH, temperature).

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. hydroxy groups) to isolate pharmacophoric contributions, as seen in analogous 1,4-dihydropyridines with fungicidal and antioxidant properties .

- Computational modeling : Molecular docking against L-type calcium channels (e.g., Cav1.2) can predict binding affinity discrepancies due to thiophene ring orientation .

Q. What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

- HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) over 24 hours.

- Thermogravimetric analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition above 200°C, as observed in ethyl 2-amino-thiophene derivatives ).

- Photostability testing : Expose to UV-Vis light (300–800 nm) and track absorbance changes, given the photosensitivity of thiophene and quinoline moieties .

Q. Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s antioxidant potential?

- In vitro models :

- DPPH assay : Measure radical scavenging activity at 517 nm, using ascorbic acid as a positive control.

- Lipid peroxidation inhibition : Use rat liver homogenates exposed to Fe2+/H2O2 and quantify malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) .

- Cell-based assays : Assess ROS reduction in H2O2-stressed human keratinocytes (HaCaT) using dichlorofluorescein diacetate (DCFH-DA) .

Q. What crystallographic parameters are essential for resolving conformational flexibility in the hexahydroquinoline core?

- Torsion angles : Compare N1-C4-C5-O5 (keto group) and C7-thiophene bond angles to related structures (e.g., ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline, which exhibits a chair conformation in the cyclohexenone ring ).

- Hydrogen bonding : Map interactions between the 4-hydroxy group and adjacent methoxy or carbonyl oxygen to predict solubility and crystal packing .

Q. Data Interpretation and Contradictions

Q. How can discrepancies in reported antibacterial activity against Gram-negative vs. Gram-positive strains be addressed?

- Strain-specific protocols : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines for consistency.

- Membrane permeability studies : Use fluorescent probes (e.g., ethidium bromide uptake) to assess whether the thiophene moiety enhances penetration into Gram-negative outer membranes .

- Resazurin microplate assay : Quantify metabolic inhibition in multidrug-resistant Staphylococcus aureus (MRSA) vs. E. coli .

Properties

Molecular Formula |

C27H29NO5S |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C27H29NO5S/c1-15-24(27(31)33-18-6-3-4-7-18)25(16-9-10-20(29)22(14-16)32-2)26-19(28-15)12-17(13-21(26)30)23-8-5-11-34-23/h5,8-11,14,17-18,25,28-29H,3-4,6-7,12-13H2,1-2H3 |

InChI Key |

LYYKDMOZZHNVBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C=C4)O)OC)C(=O)OC5CCCC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.